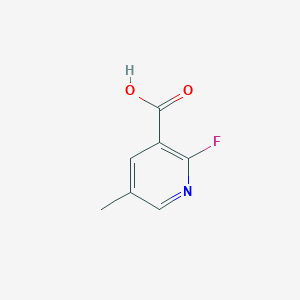

2-Fluoro-5-methylpyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEHBCZQGGPDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697229 | |

| Record name | 2-Fluoro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042986-00-4 | |

| Record name | 2-Fluoro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Fluoro-5-methylpyridine-3-carboxylic acid" CAS number

An In-Depth Technical Guide to 2-Fluoro-5-methylpyridine-3-carboxylic acid (CAS: 1042896-00-4)

Executive Summary

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Identified by its CAS Number 1042896-00-4, this fluorinated pyridine derivative serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2] This guide delves into its fundamental physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, discusses its applications in drug discovery, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights grounded in authoritative data.

Introduction to a Versatile Scaffold

This compound, also known by its IUPAC name 2-fluoro-5-methylnicotinic acid, belongs to a class of fluorinated nitrogen-containing heterocycles that are of significant interest in drug development.[1] The strategic placement of a fluorine atom, a methyl group, and a carboxylic acid on the pyridine ring creates a molecule with unique electronic properties and three distinct points for chemical modification.

The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the pyridine nitrogen. The carboxylic acid serves as a versatile chemical handle for amide bond formation, esterification, or conversion to other functional groups. This combination makes the compound an attractive starting material for creating libraries of novel compounds aimed at various biological targets. Its utility is primarily seen in its role as a synthetic intermediate for Active Pharmaceutical Ingredients (APIs).[1]

Physicochemical and Structural Data

The fundamental properties of a compound are critical for planning its use in synthesis and formulation. All quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 1042896-00-4 | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Fluoro-5-methylnicotinic acid | [1] |

| Molecular Formula | C₇H₆FNO₂ | N/A |

| Molecular Weight | 155.13 g/mol | [4] |

| SMILES String | O=C(O)c1c(F)ncc(C)c1 | [1] |

| PubChem CID | 53417058 | [1] |

| Appearance | Powder/Solid | |

| Purity | Typically >95% | [1] |

Synthesis and Mechanistic Considerations

Representative Synthetic Workflow

The proposed synthesis leverages a multi-step sequence starting from a commercially available pyridine precursor. The logic is to first install the required substituents (halogen, methyl) and then perform a halogen-metal exchange followed by carboxylation to introduce the carboxylic acid group. This approach provides good regiochemical control.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methylpyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Fluoro-5-methylpyridine-3-carboxylic acid (CAS No. 1042986-00-4). As a fluorinated pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science, where its unique electronic and structural characteristics are leveraged for the synthesis of complex molecular targets. This document consolidates available experimental and computational data on its chemical identity, thermal properties, solubility, acidity, and spectroscopic signature. Furthermore, it offers field-proven insights into its safe handling, storage, and analytical characterization, designed to support researchers, scientists, and drug development professionals in its effective application.

Chemical Identity and Molecular Structure

This compound, also known as 2-Fluoro-5-methylnicotinic acid, belongs to the class of substituted heterocyclic aromatic compounds. Its structure, featuring a pyridine core functionalized with a carboxylic acid, a fluorine atom, and a methyl group, imparts a distinct set of properties crucial for its application in synthesis.

The strategic placement of these functional groups governs the molecule's reactivity and intermolecular interactions. The electron-withdrawing nature of the pyridine ring nitrogen and the fluorine atom at the C2 position significantly influences the acidity of the carboxylic acid at C3. The methyl group at C5 provides a site for potential steric interactions and modifies the molecule's lipophilicity.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonym | 2-Fluoro-5-methylnicotinic acid | [1] |

| CAS Number | 1042986-00-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Appearance | White Solid | [2] |

| SMILES String | O=C(O)c1c(F)ncc(C)c1 |[1] |

Core Physicochemical Characteristics

The utility of a chemical building block is fundamentally defined by its physical properties. These parameters dictate the conditions required for storage, reaction, and purification.

Table 2: Summary of Physicochemical Data

| Property | Value / Description | Rationale and Scientific Insight |

|---|---|---|

| Physical State | White Solid | The planar aromatic structure and strong hydrogen bonding capacity via the carboxylic acid group favor an ordered, solid-state lattice at room temperature. |

| Melting Point | Data not publicly available. | The melting point would be a key indicator of purity. For related isomers like 2-chloro-5-fluoropyridine-3-carboxylic acid, it is in the 143-144 °C range[5]. A sharp melting range for this compound would suggest high purity. |

| Boiling Point | Data not publicly available. | Due to the high melting point and potential for decarboxylation at elevated temperatures, distillation is not a standard method of purification. |

| Computed XLogP3-AA | ~1.3 (Estimated) | This value, estimated based on the closely related isomer 6-Fluoro-5-methylpyridine-3-carboxylic acid, suggests moderate lipophilicity. The molecule possesses both a polar carboxylic acid group and a nonpolar methyl-substituted pyridine ring, making it partially soluble in both polar and nonpolar environments. |

| Storage Conditions | Store at room temperature under an inert atmosphere. |[2] The compound is generally stable, but storage under inert gas (e.g., nitrogen or argon) is recommended to prevent potential long-term degradation from atmospheric moisture and oxygen. |

Acidity and Solubility Profile

This acidity directly governs the compound's solubility behavior as a function of pH.

-

In acidic solutions (pH < pKa): The compound exists predominantly in its neutral, protonated form, exhibiting lower solubility in aqueous media.

-

In neutral or basic solutions (pH > pKa): The carboxylic acid is deprotonated to form the carboxylate salt, which is significantly more water-soluble due to its ionic nature.

This pH-dependent solubility is a key principle used in extraction and purification protocols.

References

Structure Elucidation of 2-Fluoro-5-methylpyridine-3-carboxylic acid: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methylpyridine-3-carboxylic acid is a substituted nicotinic acid derivative of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of complex bioactive molecules.[1][2][3] The precise arrangement of its functional groups—a pyridine core, a fluorine atom, a methyl group, and a carboxylic acid—is critical to its reactivity and utility. This guide provides an in-depth, multi-faceted strategy for the unambiguous structural elucidation of this molecule. We move beyond simple data reporting to explain the causality behind the selection of analytical techniques, detailing field-proven protocols and interpreting the resulting data in an integrated manner. This document serves as a comprehensive workflow for researchers requiring definitive structural confirmation of complex heterocyclic compounds.

Foundational Analysis: Molecular Formula and Core Structure

Before embarking on advanced spectroscopic analysis, establishing the fundamental properties of the target compound is paramount. This initial step ensures that all subsequent data are interpreted within the correct chemical context.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Fluoro-5-methylnicotinic acid[1]

-

CAS Number: 1042986-00-4[4]

-

Molecular Formula: C₇H₆FNO₂

-

Molecular Weight: 155.13 g/mol [5]

The hypothesized structure, which all subsequent experiments aim to confirm, is presented below. The atom numbering is provided for clear referencing in spectroscopic assignments.

References

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-methylpyridine-3-carboxylic Acid

Introduction: The Significance of a Fluorinated Pyridine Core

2-Fluoro-5-methylpyridine-3-carboxylic acid is a key building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of a pyridine scaffold, a fluorine substituent, and a carboxylic acid moiety. The pyridine ring is a prevalent motif in numerous pharmaceuticals, offering advantageous pharmacokinetic properties. The introduction of a fluorine atom at the 2-position can significantly modulate the electronic properties of the pyridine ring, influencing pKa, metabolic stability, and binding affinity to biological targets. The carboxylic acid at the 3-position serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of scientifically robust methods for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies: Pathways to this compound

Two primary and reliable synthetic routes to this compound have been established, each with its own set of advantages and considerations. The first pathway involves a halogen exchange reaction on a readily available chlorinated precursor. The second route utilizes a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, to introduce the fluorine atom from an amino group.

Pathway 1: Synthesis via Halogen Exchange (Halex) Reaction

This synthetic approach leverages the nucleophilic aromatic substitution of a chlorine atom with fluoride. The key precursor for this route is 2-chloro-5-methylpyridine-3-carboxylic acid. The higher reactivity of halogens at the 2- and 6-positions of the pyridine ring towards nucleophilic substitution makes this a feasible and often high-yielding strategy.[1]

Causality of Experimental Choices:

The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium fluoride, enhancing the nucleophilicity of the fluoride ion. The use of spray-dried potassium fluoride is often preferred due to its high surface area and reactivity. The reaction temperature is a critical parameter that needs to be carefully controlled to ensure complete conversion while minimizing potential side reactions.

Experimental Workflow Diagram:

Caption: Halogen Exchange Synthesis Workflow.

Detailed Experimental Protocol:

Step 1: Halogen Exchange Reaction

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-5-methylpyridine-3-carboxylic acid (1.0 eq).

-

Add anhydrous potassium fluoride (2.0-3.0 eq) and anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

The reaction mixture is heated to 120-140 °C under a nitrogen atmosphere and stirred vigorously for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Purification

-

Pour the reaction mixture into ice-water and stir.

-

Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid.

-

The precipitated product is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Pathway 2: Synthesis via the Balz-Schiemann Reaction

This classic transformation in aromatic chemistry provides a reliable method for the introduction of fluorine onto an aromatic ring.[2][3] The process begins with the diazotization of an amino group, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt. The key starting material for this pathway is 2-amino-5-methylpyridine-3-carboxylic acid.

Causality of Experimental Choices:

The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Tetrafluoroboric acid (HBF4) serves as both the acid catalyst for diazotization and the source of the tetrafluoroborate counterion. The thermal decomposition of the isolated diazonium salt is a critical step where nitrogen gas is evolved, and the fluorine atom is installed on the pyridine ring. The choice of an appropriate solvent for the decomposition is important for controlling the reaction rate and ensuring a safe operation.

Experimental Workflow Diagram:

Caption: Balz-Schiemann Reaction Workflow.

Detailed Experimental Protocol:

Step 1: Diazotization

-

In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-5-methylpyridine-3-carboxylic acid (1.0 eq) in a solution of tetrafluoroboric acid (HBF4, 48% in water).

-

Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

-

The dried diazonium salt is carefully heated in a suitable high-boiling solvent (e.g., toluene or xylene) or neat in a controlled manner.

-

The decomposition is typically carried out at temperatures ranging from 100-130 °C, leading to the evolution of nitrogen gas and boron trifluoride.

-

After the gas evolution ceases, the reaction mixture is cooled to room temperature.

Step 3: Work-up and Purification

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Alternative Route: From 2-Fluoro-5-methyl-3-cyanopyridine

An alternative and often efficient strategy involves the synthesis of the corresponding nitrile, 2-fluoro-5-methyl-3-cyanopyridine, followed by its hydrolysis to the carboxylic acid.

Causality of Experimental Choices:

The cyanation of a suitable precursor, such as 2-chloro-5-methyl-3-cyanopyridine, can be achieved using a cyanide source like copper(I) cyanide (in a Rosenmund-von Braun reaction) or other modern cyanation reagents. The subsequent hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions.[4][5] Basic hydrolysis using sodium or potassium hydroxide is often preferred due to milder reaction conditions and easier product isolation.

Experimental Workflow Diagram:

Caption: Nitrile Hydrolysis Synthesis Workflow.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-methyl-3-cyanopyridine

-

Follow a similar halogen exchange procedure as described in Pathway 1, starting from 2-chloro-5-methyl-3-cyanopyridine.

Step 2: Hydrolysis of 2-Fluoro-5-methyl-3-cyanopyridine

-

In a round-bottom flask, suspend 2-fluoro-5-methyl-3-cyanopyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 eq).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Acidify the cooled reaction mixture to pH 2-3 with concentrated hydrochloric acid.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Recrystallization from a suitable solvent can be performed for further purification.

Data Summary

| Property | This compound |

| Molecular Formula | C7H6FNO2 |

| Molecular Weight | 155.13 g/mol |

| CAS Number | 1042986-00-4 |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available in cited sources |

| Solubility | Soluble in many organic solvents |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The halogen exchange and Balz-Schiemann reaction represent robust and well-established methods, while the hydrolysis of the corresponding nitrile offers a viable alternative. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently synthesize this important building block for the advancement of pharmaceutical research and development.

References

- 1. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to 2-Fluoro-5-methylpyridine-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-Fluoro-5-methylpyridine-3-carboxylic acid (CAS: 1042986-00-4), a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. The document outlines its chemical identity, physicochemical properties, and discusses plausible synthetic routes based on established pyridine chemistry. The core focus is on its strategic application in medicinal chemistry, where its distinct structural features—a carboxylic acid handle, a metabolically robust pyridine core, and a modulating fluorine substituent—are leveraged for the development of novel therapeutic agents. This guide serves as a critical resource for researchers, chemists, and drug development professionals seeking to incorporate this versatile intermediate into their research and development pipelines.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Fluoro-5-methylnicotinic acid, is a substituted pyridine derivative.[1] Its structure is characterized by a pyridine ring functionalized with a fluorine atom at the 2-position, a carboxylic acid at the 3-position, and a methyl group at the 5-position. This specific arrangement of functional groups makes it a valuable and reactive intermediate in synthetic organic chemistry.[1]

References

molecular weight of 2-Fluoro-5-methylpyridine-3-carboxylic acid

An In-depth Technical Guide to 2-Fluoro-5-methylpyridine-3-carboxylic Acid: From Core Properties to Practical Application

Core Molecular Identity and Physicochemical Characteristics

The foundational step in characterizing any chemical compound is to establish its molecular identity. The molecular formula and the corresponding molecular weight are the primary descriptors from which all stoichiometric calculations and many physicochemical predictions are derived. This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.

The molecular formula, C₇H₆FNO₂ , dictates its exact molecular weight, which is the cornerstone for all laboratory work.[1][2][3]

Table 1: Core Identifiers for this compound

| Identifier | Value | Significance |

| IUPAC Name | This compound[4] | Unambiguous chemical name following international standards. |

| CAS Number | 1042986-00-4[1][4][5][6][7] | A unique identifier for chemical substance registration. |

| Molecular Formula | C₇H₆FNO₂[1][2][3] | Defines the elemental composition of one molecule. |

| Average Molecular Weight | 155.13 g/mol [1][2][3] | The weighted average mass of the molecule's isotopes; used for all macroscopic (bulk) stoichiometric calculations. |

| Monoisotopic Mass | 155.03826 u | The exact mass of the molecule calculated using the most abundant isotope of each element; critical for high-resolution mass spectrometry. |

| Appearance | White Solid[1] | Basic physical property observation at standard conditions. |

| Synonyms | 2-Fluoro-5-methylnicotinic acid[4] | Alternative names used in literature and commerce. |

The presence of a carboxylic acid group, a fluorine atom, and a pyridine ring imparts a specific set of properties that are highly valuable in drug design. The carboxylic acid moiety is a common pharmacophore in hundreds of approved drugs, often acting as a hydrogen bond donor and acceptor, while the fluorinated pyridine ring can enhance binding affinity, metabolic stability, and membrane permeability.[8]

The Central Role of Molecular Weight in Synthesis

In synthetic chemistry, molecular weight is not an abstract number but a practical tool for precision. All reaction stoichiometries rely on the accurate conversion of mass (grams or milligrams) to molar quantities. As a versatile intermediate, this compound is frequently used in reactions such as amide bond formation, a cornerstone of peptide and medicinal chemistry.

Experimental Protocol: Amide Coupling Reaction

This protocol demonstrates the practical application of molecular weight in a standard laboratory synthesis.

Objective: To synthesize N-benzyl-2-fluoro-5-methylpyridine-3-carboxamide.

Reactants:

-

This compound (MW: 155.13 g/mol )

-

Benzylamine (MW: 107.15 g/mol )

-

HATU (coupling agent, MW: 380.23 g/mol )

-

DIPEA (base, MW: 129.24 g/mol )

Step-by-Step Methodology:

-

Molar Calculation: To a dry 50 mL round-bottom flask, add 155 mg of this compound. This mass corresponds to 1.0 mmol (Mass / Molecular Weight = 0.155 g / 155.13 g/mol ).

-

Reagent Stoichiometry: Add 1.1 equivalents of Benzylamine. The required mass is 1.0 mmol * 1.1 * 107.15 g/mol = 118 mg (or 123 µL, given a density of 0.959 g/mL). The slight excess ensures the complete consumption of the starting carboxylic acid.

-

Solvation: Dissolve the reactants in 10 mL of anhydrous Dimethylformamide (DMF).

-

Activation: Add 1.2 equivalents of HATU (1.0 mmol * 1.2 * 380.23 g/mol = 456 mg ). The use of an activating agent is causal; it converts the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.

-

Base Addition: Add 2.0 equivalents of DIPEA (1.0 mmol * 2.0 * 129.24 g/mol = 258 mg or 346 µL). The base neutralizes the acidic byproducts of the reaction, driving the equilibrium towards product formation.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

The workflow below visualizes the critical role of molecular weight in ensuring a successful and reproducible synthetic outcome.

Caption: Synthetic workflow emphasizing the central role of Molecular Weight (MW).

Analytical Verification via Mass Spectrometry

While the molecular weight can be calculated theoretically, it must be confirmed experimentally to verify the identity and purity of the compound. Mass Spectrometry (MS) is the definitive technique for this purpose.

The principle of MS involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). In typical Electrospray Ionization (ESI) in positive mode, the molecule is protonated, resulting in an observed ion of [M+H]⁺. For this compound, the expected m/z value would be 156.0455, corresponding to its monoisotopic mass (155.0383) plus the mass of a proton.

Protocol: LC-MS Analysis for Identity Confirmation

-

Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of methanol. Further dilute this solution 1:100 with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid is critical as it provides a source of protons to facilitate ionization.

-

Instrumentation Setup:

-

Liquid Chromatograph (LC): Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Mass Spectrometer (MS): Set to ESI positive ion mode.

-

Scan Range: Set the scan range from m/z 50 to 500 to ensure the expected ion is within the detection window.

-

-

Injection and Analysis: Inject 1-5 µL of the prepared sample. The LC will separate the compound from any impurities before it enters the mass spectrometer.

-

Data Interpretation: Analyze the resulting mass spectrum. A prominent peak at m/z ≈ 156.05 confirms the molecular identity of the target compound. The purity can be estimated from the relative peak area in the chromatogram.

This analytical workflow ensures that the material used in subsequent experiments is indeed the correct substance, a self-validating system essential for scientific integrity.

Caption: Workflow for verifying molecular weight using LC-MS.

Safety and Handling

Understanding the chemical nature of a compound is paramount for its safe handling. Based on available safety data, this compound requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information and Recommended PPE

| Hazard Statement | GHS Code | Description | Recommended Personal Protective Equipment (PPE) |

| Causes skin irritation | H315[9][10] | May cause redness, itching, or inflammation upon skin contact. | Chemical-resistant gloves (e.g., nitrile)[9] |

| Causes serious eye irritation | H319[9][10] | Can cause significant, but reversible, eye damage. | Safety glasses with side shields or goggles[9] |

| May cause respiratory irritation | H335[9][10] | Inhalation of dust may irritate the respiratory tract. | Use in a well-ventilated area or chemical fume hood[9][11] |

Handling and Storage Protocol:

-

Handling: Always handle this compound in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes by wearing appropriate PPE.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][12]

-

First Aid:

Conclusion

The , 155.13 g/mol , is more than a mere data point; it is the fundamental quantitative anchor for its synthesis, analysis, and application. For researchers and drug development professionals, a thorough understanding of this core property and its implications is essential for ensuring experimental precision, validating chemical identity, and maintaining a safe laboratory environment. This guide underscores the interconnectedness of a compound's basic chemical data with its practical, real-world utility in the advancement of science.

References

- 1. jennysynth.com [jennysynth.com]

- 2. scbt.com [scbt.com]

- 3. 2-Fluoro-3-methylpyridine-5-carboxylic acid | [frontierspecialtychemicals.com]

- 4. 2-Fluoro-5-methylnicotinic acid [synhet.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 1042986-00-4 [chemicalbook.com]

- 7. This compound, CasNo.1042986-00-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

The Ascendancy of Fluorinated Pyridine Carboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized modern medicinal and agricultural chemistry. Among the myriad of fluorinated scaffolds, fluorinated pyridine carboxylic acids have emerged as a privileged structural motif. Their unique physicochemical properties, stemming from the synergistic interplay between the electron-deficient pyridine ring, the versatile carboxylic acid functionality, and the modulating influence of fluorine, have propelled their application in the design of novel pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and applications of fluorinated pyridine carboxylic acids, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorine in Pyridine Carboxylic Acid Scaffolds

The pyridine ring is a ubiquitous heterocycle in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The addition of a carboxylic acid group introduces a key acidic handle for salt formation and molecular interactions.[2] The introduction of fluorine, the most electronegative element, imparts a range of beneficial properties:

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of the pyridine nitrogen and the carboxylic acid, influencing the ionization state of the molecule at physiological pH. This has profound implications for drug absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Enhanced Lipophilicity: Strategic fluorination can increase the lipophilicity of a molecule, facilitating its passage through biological membranes.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to improved drug half-life and bioavailability.[4]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences, which can be crucial for optimizing binding to biological targets.

-

Novel Binding Interactions: The polarized C-F bond can participate in unique, non-covalent interactions with protein targets, such as orthogonal multipolar interactions, which can enhance binding affinity and selectivity.

This guide will delve into the practical aspects of working with these valuable compounds, from their synthesis to their application.

Synthesis of Fluorinated Pyridine Carboxylic Acids: A Chemist's Toolkit

The synthesis of fluorinated pyridine carboxylic acids can be approached in two primary ways: by constructing the fluorinated pyridine ring first, followed by introduction or modification of the carboxylic acid functionality, or by direct fluorination of a pre-existing pyridine carboxylic acid derivative.

Building the Fluorinated Scaffold: Key Synthetic Strategies

A variety of methods exist for the synthesis of the core fluorinated pyridine ring, each with its own advantages and limitations.

-

Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone of fluoropyridine synthesis. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.[5] Fluoride ions can displace leaving groups such as nitro or chloro substituents, particularly at the 2- and 4-positions.[6]

-

Protocol Example: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [6]

-

To a solution of methyl 3-nitropyridine-4-carboxylate in dry DMSO, add an excess of cesium fluoride (CsF).

-

Heat the reaction mixture under reflux for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or NMR until the starting material is consumed.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 3-fluoropyridine-4-carboxylate.

-

-

-

Direct C-H Fluorination: Recent advances in catalysis have enabled the direct, late-stage fluorination of C-H bonds on the pyridine ring. This approach is highly attractive as it avoids the need for pre-functionalized starting materials. Silver(II) fluoride (AgF2) has emerged as a powerful reagent for the selective fluorination of pyridines at the position alpha to the nitrogen atom.[7][8]

-

Deoxyfluorination of Hydroxypyridines: Hydroxypyridines can be converted to their corresponding fluoropyridines using deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Introducing the Carboxylic Acid Functionality

Once the fluorinated pyridine core is in hand, the carboxylic acid group can be introduced through several standard organic transformations:

-

Oxidation of a Methyl Group: A methyl group on the fluorinated pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Hydrolysis of a Nitrile: A cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The nitrile itself can be introduced via SNAr of a suitable leaving group with a cyanide salt.

-

Carbonation of an Organometallic Intermediate: A fluoropyridine can be converted to an organolithium or Grignard reagent, which can then be quenched with carbon dioxide to afford the carboxylic acid.

Spectroscopic Properties: Fingerprinting Fluorinated Pyridine Carboxylic Acids

The unique structural features of fluorinated pyridine carboxylic acids give rise to characteristic spectroscopic signatures.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is an indispensable tool for the characterization of these compounds.[10] The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing valuable structural information.[11]

| Fluorine Position on Pyridine Ring | Typical 19F Chemical Shift Range (ppm vs. CFCl3) |

| 2-Fluoro | -60 to -90 |

| 3-Fluoro | -110 to -140 |

| 4-Fluoro | -90 to -120 |

Caption: Typical 19F NMR chemical shift ranges for monosubstituted fluoropyridines.

The coupling constants between fluorine and adjacent protons (nJHF) and between different fluorine atoms (nJFF) provide further structural insights.[12]

1H and 13C NMR Spectroscopy

The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group leads to a general downfield shift of the pyridine ring protons and carbons in their respective NMR spectra. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (10-13 ppm) in the 1H NMR spectrum.[13]

Infrared (IR) Spectroscopy

The IR spectra of fluorinated pyridine carboxylic acids are characterized by several key absorptions:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm-1, characteristic of the hydrogen-bonded carboxylic acid dimer.[13]

-

C=O Stretch: A strong absorption band around 1700-1730 cm-1 for the carbonyl group of the carboxylic acid.[13]

-

C-F Stretch: Strong absorption bands in the region of 1000-1300 cm-1.

-

Pyridine Ring Vibrations: A series of characteristic bands in the fingerprint region.

The precise positions of these bands can be influenced by the substitution pattern on the pyridine ring.[14]

Reactivity Profile: Harnessing the Chemistry of Fluorinated Pyridine Carboxylic Acids

The reactivity of fluorinated pyridine carboxylic acids is dictated by the interplay of the three key functional components.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Bond Formation: Activation of the carboxylic acid (e.g., to an acyl chloride or with a coupling agent) followed by reaction with an amine to form an amide. Deoxyfluorinated amidation using pyridinesulfonyl fluoride is also a mild and effective method.[15]

-

Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Reactions of the Fluoropyridine Ring

The fluorine atom on the pyridine ring can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when positioned at the 2- or 4-position. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile platform for late-stage functionalization.[16]

Caption: Nucleophilic aromatic substitution on a 2-fluoropyridine carboxylic acid.

Decarboxylative Reactions

Under certain conditions, the carboxylic acid group can be removed. Decarboxylative fluorination, for instance, can replace the carboxylic acid group with a fluorine atom, offering an alternative route to fluorinated pyridines.[17]

Applications in Drug Discovery and Agrochemicals: From Bench to Market

The unique properties of fluorinated pyridine carboxylic acids have led to their incorporation into a wide range of bioactive molecules.

Pharmaceuticals

The pyridine carboxylic acid scaffold is present in numerous drugs, and the addition of fluorine has been a key strategy in modern drug design.[1][18]

-

Enzyme Inhibition: The ability of the carboxylic acid to chelate metal ions in enzyme active sites, combined with the modulating effects of fluorine, makes these compounds potent enzyme inhibitors.[2][19][20][21]

-

Case Study: Vericiguat Vericiguat, a soluble guanylate cyclase stimulator, features a fluorinated pyrazolopyridine core. The fluorine atom enhances metabolic stability and reduces clearance.[22]

Caption: The role of fluorinated pyridine carboxylic acids in the drug discovery pipeline.

Agrochemicals

Fluorinated compounds are prevalent in the agrochemical industry, and pyridine-based structures are no exception.[18][23][24]

-

Herbicides: Many modern herbicides are based on pyridine carboxylic acid structures. Fluorination can enhance their potency and spectrum of activity. For example, aminopyralid is a widely used herbicide, and its fluorinated analogs have been developed.

-

Insecticides and Fungicides: The unique properties of fluorinated pyridine carboxylic acids are also being exploited in the development of new insecticides and fungicides.

Conclusion and Future Outlook

Fluorinated pyridine carboxylic acids represent a powerful and versatile class of building blocks for the design of new pharmaceuticals and agrochemicals. Their synthesis is now well-established, with both classical and modern methods providing access to a wide range of derivatives. The profound impact of fluorine on the physicochemical and biological properties of these molecules ensures that they will remain a focus of research and development for years to come. As our understanding of fluorine's role in molecular recognition continues to grow, and as new synthetic methodologies are developed, we can expect to see an increasing number of innovative and life-changing products based on this remarkable scaffold.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-5-methylpyridine-3-carboxylic acid: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylpyridine-3-carboxylic acid (IUPAC name: this compound; CAS RN: 1042986-00-4), a fluorinated pyridine derivative of significant interest in medicinal chemistry. The narrative traces the compound's initial documented synthesis, elucidates its primary manufacturing route, and discusses its role as a critical intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its synthesis and its strategic importance in modern pharmaceutical research.

Introduction and Strategic Importance

This compound, also known as 2-fluoro-5-methylnicotinic acid, is a heterocyclic building block that has gained importance as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] The strategic incorporation of a fluorine atom onto the pyridine ring is a common tactic in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The specific arrangement of the fluoro, methyl, and carboxylic acid groups on this scaffold offers a unique combination of reactivity and structural properties, making it a valuable precursor for creating sophisticated molecular architectures, particularly in the pursuit of antiviral therapies.

Discovery and First Documented Synthesis

The first public documentation of the synthesis of this compound appears in the patent literature, specifically in the international patent application WO 2008/094992 A2, filed by Bristol-Myers Squibb Company. The patent, centered on the development of substituted azaindoleoxoacetic piperazine derivatives as antiviral agents, particularly for the treatment of HIV, describes the synthesis of the target compound as "Intermediate 8".

This initial synthesis was not an accidental discovery but a targeted effort to create a specific, functionalized building block required for the construction of a larger, biologically active molecule. The choice of this particular scaffold was driven by the need to explore the structure-activity relationship (SAR) of the final antiviral compounds, wherein the fluorinated pyridine moiety plays a crucial role in interacting with the biological target.

Physicochemical and Spectroscopic Data

A consolidated summary of the key physical and chemical properties of the compound is presented below. While a definitive primary literature source for all experimental values is not available, the data is aggregated from reliable chemical supplier databases and analytical information.

| Property | Value | Source(s) |

| CAS Number | 1042986-00-4 | [1][2] |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% | [4] |

| ¹H NMR (DMSO-d₆, 400MHz) | δ 2.34 (3H, s), 8.20-8.26 (2H, m) | [1] |

| Mass Spec (MS) | (ES+) 156, (ES-) 154 | [1] |

Synthesis Methodology: A Self-Validating System

The most established and reliable method for synthesizing this compound is through a directed ortho-lithiation of a fluorinated pyridine precursor, followed by carboxylation. This protocol is a self-validating system; its success relies on the inherent chemical principles governing regioselectivity in aromatic systems.

Causality of Experimental Choices

The synthetic strategy is predicated on the ability of the fluorine atom at the C2 position of the pyridine ring to act as a powerful directing group for deprotonation.

-

Choice of Starting Material: 2-Fluoro-5-methylpyridine is selected as the starting material. The fluorine atom is crucial for two reasons: it is a required feature of the final molecule, and its electron-withdrawing nature acidifies the adjacent proton at the C3 position, making it susceptible to removal by a strong base.

-

Directed ortho-Metalation (DoM): The core of the synthesis is the DoM reaction. A strong, non-nucleophilic base is required to deprotonate the C3 position without adding to the pyridine ring. Lithium diisopropylamide (LDA), generated in situ from diisopropylamine and n-butyllithium (n-BuLi), is the base of choice.[1] The reaction is performed at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control, leading to highly regioselective lithiation.

-

Carboxylation: The resulting lithiated intermediate is a potent nucleophile. It is quenched with an electrophilic source of carbon dioxide. Solid carbon dioxide (dry ice) is a convenient and efficient reagent for this purpose.[1] Upon acidic workup, the carboxylate salt is protonated to yield the final carboxylic acid product.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described for "Intermediate 8".[1]

Step 1: Generation of Lithium Diisopropylamide (LDA)

-

To a solution of diisopropylamine (6.36 ml, 45 mmol) in anhydrous tetrahydrofuran (THF, 80 ml), cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a 1.6 M solution of n-butyllithium in hexanes (28.13 ml, 45 mmol) dropwise.

-

After the addition is complete, warm the mixture to 0 °C and stir for 10 minutes to ensure complete formation of LDA.

Step 2: Lithiation of 2-Fluoro-5-methylpyridine

-

Re-cool the freshly prepared LDA solution to -78 °C.

-

Slowly add a solution of 2-fluoro-5-methylpyridine (4.64 ml, 45 mmol) in anhydrous THF (15 ml) dropwise to the LDA solution.

-

Stir the resulting reaction mixture at -78 °C for 2 hours. The deep color change is indicative of the formation of the lithiated species.

Step 3: Carboxylation and Workup

-

Quench the reaction by adding an excess of crushed solid carbon dioxide in several portions, ensuring the temperature remains below -60 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Acidify the mixture with a 10% aqueous citric acid solution and dilute with ethyl acetate.

-

Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude material is the target compound, 2-fluoro-5-methylnicotinic acid, typically obtained as a white solid (reported yield: 4.9 g, 70%).[1]

Visualization of the Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Caption: Directed ortho-lithiation synthesis workflow.

Applications in Drug Discovery

The primary utility of this compound is as a specialized building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure is not typically found in final drug products sold on the market but is a critical component used to assemble more complex molecules during the discovery and development phases.

As evidenced by its initial synthesis, this compound is particularly relevant in the design of inhibitors for viral targets. The patent WO 2008/094992 A2 details how "Intermediate 8" can be coupled with other complex fragments to create novel azaindole-based compounds with potential activity against HIV. The fluoropyridine moiety is integral to the pharmacophore, likely contributing to essential binding interactions within the target enzyme's active site.

Conclusion

This compound serves as a prime example of a molecule whose "discovery" was driven by the specific needs of a complex medicinal chemistry program. Its synthesis, grounded in the well-established principles of directed ortho-metalation, provides a reliable and regioselective route to this valuable intermediate. While not a therapeutic agent itself, its role as a key structural component in the development of potential antiviral drugs underscores its importance. For researchers in drug discovery, understanding the history and synthetic rationale behind such building blocks is essential for the design and execution of innovative and effective therapeutic strategies.

References

An In-depth Technical Guide to 2-Fluoro-5-methylpyridine-3-carboxylic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds represent a cornerstone for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among these valuable building blocks, 2-Fluoro-5-methylpyridine-3-carboxylic acid stands out as a key intermediate with significant potential in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of this compound, its nomenclature, chemical properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in the field.

Nomenclature and Synonyms: Establishing a Clear Identity

Clarity in chemical communication is paramount. This compound is systematically named according to IUPAC conventions. However, in commercial and research contexts, it is frequently referred to by its primary synonym:

-

2-Fluoro-5-methylnicotinic acid [1]

Nicotinic acid is the common name for pyridine-3-carboxylic acid, and this synonym is widely used in chemical supplier catalogs and scientific literature. It is crucial for researchers to recognize both names to ensure comprehensive literature and database searches.

It is also important to distinguish this compound from its positional isomers, which may appear in search results but are not true synonyms. These include:

-

2-Fluoro-3-methylpyridine-5-carboxylic acid

-

6-Fluoro-5-methylpyridine-3-carboxylic acid

Accurate identification is critical, and the use of a unique chemical identifier is the most reliable method.

Key Identifiers:

| Identifier | Value |

| CAS Number | 1042986-00-4[1] |

| PubChem CID | 53417058[1] |

| Molecular Formula | C₇H₆FNO₂[2][3] |

| Molecular Weight | 155.13 g/mol [3] |

| SMILES | Cc1cc(c(nc1)F)C(=O)O |

| InChI | InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification.

Predicted and Experimentally Observed Properties:

| Property | Value | Source |

| Appearance | White to off-white solid | [Generic observation] |

| Boiling Point | 309.7 ± 37.0 °C (Predicted) | |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.61 ± 0.10 (Predicted) | |

| Storage Temperature | Room Temperature, under inert atmosphere |

Note: Some properties are predicted and should be used as a guideline. Experimental verification is recommended.

Synthesis and Reaction Pathways

The synthesis of this compound and its derivatives often involves multi-step sequences that leverage modern synthetic methodologies. While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in peer-reviewed journals, synthetic routes for analogous fluorinated nicotinic acids provide a strong foundation for its preparation.

A common strategy for the synthesis of fluoronicotinic acid derivatives involves the selective modification of a pre-functionalized pyridine ring. For instance, a plausible synthetic approach could involve the following conceptual workflow:

Conceptual Synthesis Workflow.

A more detailed, albeit for a related compound, experimental procedure for the synthesis of a substituted nicotinic acid is the oxidation of a dimethylpyridine precursor. For example, the synthesis of 5-methylnicotinic acid can be achieved by the oxidation of 3,5-lutidine with potassium permanganate.[4] This highlights a general strategy of functional group interconversion on the pyridine ring.

Illustrative Experimental Protocol (Adapted from the synthesis of 5-methylnicotinic acid):

-

Reaction Setup: In a reaction vessel, dissolve the appropriate di-substituted pyridine precursor in a suitable solvent (e.g., water or an aqueous/organic mixture).

-

Oxidation: Slowly add an oxidizing agent, such as potassium permanganate, to the solution while carefully controlling the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction and remove any solid byproducts by filtration.

-

Isolation and Purification: Acidify the filtrate to precipitate the carboxylic acid. Collect the solid by filtration and purify by recrystallization from a suitable solvent system to yield the final product.

Disclaimer: This is a generalized protocol and would require significant optimization and adaptation for the specific synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the presence of multiple functional groups that can be readily modified.[1] The pyridine ring serves as a bioisostere for a phenyl ring, often improving solubility and metabolic properties. The fluorine atom can enhance binding affinity and block metabolic degradation, while the carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry.

While specific drugs in late-stage clinical trials directly containing the this compound moiety are not prominently disclosed in the public domain, its utility is evident from the numerous patents and research articles that describe the synthesis of libraries of compounds for various therapeutic targets using similar fluorinated nicotinic acid building blocks. These compounds are frequently explored as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.

The general importance of fluorinated building blocks in drug design is well-established, with a significant percentage of FDA-approved drugs containing fluorine.[5] The unique properties of fluorine, including its high electronegativity and small size, allow for subtle but impactful modifications to a drug candidate's profile.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound (155.13 g/mol ). The fragmentation pattern would be indicative of the structure, with potential losses of COOH, F, and other neutral fragments.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) is the primary source of this information.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Lab coat and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Derivatives and Future Directions

The derivatization of this compound opens up a vast chemical space for the exploration of new bioactive compounds. The carboxylic acid can be readily converted to amides, esters, and other functional groups. The pyridine nitrogen can be N-oxidized or quaternized to modulate the electronic properties and solubility of the molecule. The fluorine and methyl groups also offer sites for further functionalization, although this is generally more challenging.

The continued exploration of derivatives of this and related fluorinated building blocks will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. As synthetic methodologies advance, the accessibility of a wider range of functionalized pyridine-based scaffolds will further empower medicinal chemists in their quest for novel therapeutics.

Conclusion

This compound, also known as 2-Fluoro-5-methylnicotinic acid, is a valuable and versatile building block for drug discovery and development. Its unique combination of a fluorinated pyridine core and a reactive carboxylic acid handle makes it an attractive starting point for the synthesis of a diverse range of potential therapeutic agents. A thorough understanding of its nomenclature, properties, synthesis, and safe handling is essential for any researcher working with this compound. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such fluorinated heterocyclic intermediates is set to increase, solidifying their role in the future of medicine.

References

- 1. 2-Fluoro-5-methylnicotinic acid [synhet.com]

- 2. scbt.com [scbt.com]

- 3. 2-Fluoro-5-methylnicotinic acid , 95% , 1042986-00-4 - CookeChem [cookechem.com]

- 4. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-methylpyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Fluoro-5-methylpyridine-3-carboxylic acid (CAS No. 1042986-00-4). As a fluorinated pyridine derivative, this compound is of significant interest in medicinal chemistry and drug discovery. Its structural alerts, namely the fluorinated pyridine ring and the carboxylic acid moiety, necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document synthesizes available safety data, information on analogous compounds, and established best practices for chemical hygiene.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively available, a thorough risk assessment can be conducted by examining data from structurally similar compounds and considering the inherent reactivity of its functional groups. The primary hazards are associated with its potential as a skin, eye, and respiratory irritant.

Based on data for analogous compounds such as 2-Fluoro-3-methylpyridine-5-carboxylic acid and other substituted pyridines, the following GHS classifications should be anticipated:

-

Skin Irritation (Category 2) : Causes skin irritation.

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.

Causality of Hazards:

-

Fluorinated Pyridine Ring: The presence of a fluorine atom on the pyridine ring can enhance the compound's biological activity and also its potential for adverse effects. Fluorinated organic compounds can sometimes interfere with biological processes, and their metabolic fate should be considered. Thermal decomposition may produce hazardous substances such as hydrogen fluoride and nitrogen oxides.

-

Carboxylic Acid Group: Carboxylic acids are known irritants. While many carboxylic acid-containing drugs are safe, some have been associated with idiosyncratic drug toxicity, potentially through the formation of reactive acyl glucuronide or acyl Coenzyme A conjugates. While this is more of a concern in a biological context, it underscores the need to minimize exposure.

Quantitative Hazard Data Summary

| Hazard Classification | GHS Category | Description | Primary Precaution |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | Avoid contact with skin. Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | Wear safety glasses or goggles. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation. | Use in a well-ventilated area or with local exhaust ventilation. |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure. The work station should have good general ventilation.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and change them frequently, especially if they become contaminated.

-

Eye and Face Protection: Chemical safety goggles or glasses are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the chemical's integrity.

Handling Protocol

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that a chemical spill kit is readily available.

-

Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to avoid the generation and inhalation of dust. Use tools and techniques that minimize dust formation.

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

-

General Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Protocol

-

Container: Keep the container tightly closed when not in use. Store in the original container.

-

Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. A recommended storage condition is at room temperature in an inert atmosphere.

-

Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately and prevent re-entry.

-

Alert the appropriate emergency response team.

-

Ventilate the area and shut off all sources of ignition.

-

Contain the spill if it is safe to do so.

-

Disposal Considerations

All waste materials should be handled as hazardous waste.

-

Chemical Waste: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

-

Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety checkpoints into a typical experimental workflow involving this compound.

Caption: Integrated safety workflow for handling this compound.

Conclusion

While this compound is a valuable building block in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By understanding the nature of the risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can work with this compound safely and effectively. The information presented in this guide should be used in conjunction with a thorough, procedure-specific risk assessment and all applicable institutional and regulatory guidelines.

Methodological & Application

The Strategic Application of 2-Fluoro-5-methylpyridine-3-carboxylic Acid in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2] Among the privileged heterocyclic cores, the pyridine ring is a frequent feature in FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[3] This guide focuses on a particularly valuable building block that marries these two features: 2-Fluoro-5-methylpyridine-3-carboxylic acid . This compound serves as a versatile synthon for the generation of novel molecular entities with therapeutic potential, particularly in the realm of kinase inhibition for oncology.[4][5]

This document provides a detailed exploration of the applications of this compound in medicinal chemistry. It will delve into the rationale for its use, provide exemplary synthetic protocols for the preparation of bioactive amides, and discuss the structure-activity relationships (SAR) that underscore its utility.

Core Attributes and Medicinal Chemistry Rationale

The structure of this compound offers a trifecta of functionalities that are highly desirable in medicinal chemistry:

-

The Pyridine Core: A nitrogenous heterocycle that can act as a hydrogen bond acceptor and participate in π-stacking interactions within protein binding pockets.[3]

-

The 2-Fluoro Substituent: This strategically placed fluorine atom can modulate the electronics of the pyridine ring, influence the pKa of the carboxylic acid, and serve as a metabolic blocker, preventing unwanted oxidative metabolism at that position.[1] The presence of fluorine can also lead to enhanced binding affinity through favorable electrostatic interactions.[6][7]

-

The 5-Methyl Group: This small alkyl group can provide a handle for probing hydrophobic pockets within a target protein and can influence the overall conformation of the molecule.

-

The 3-Carboxylic Acid: This functional group is a versatile handle for the synthesis of a wide array of derivatives, most notably amides, through well-established coupling chemistries. The carboxylic acid or its bioisosteres can also act as a key interacting group with the biological target.

The combination of these features makes this compound an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Application in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyridine carboxamide motif is a common feature in many kinase inhibitors, often acting as a "hinge-binder" by forming hydrogen bonds with the backbone of the kinase hinge region.

The 2-fluoro-5-methylpyridine-3-carboxamide scaffold, derived from the corresponding carboxylic acid, is an excellent candidate for the development of novel kinase inhibitors. The fluorine atom can enhance binding to the ATP-binding site, while the methyl group can be oriented towards solvent-exposed regions or hydrophobic pockets to fine-tune selectivity and potency.

Below is a generalized workflow for the utilization of this compound in a kinase inhibitor discovery program.

Caption: Workflow for Kinase Inhibitor Discovery.

Protocols

Protocol 1: Synthesis of N-Aryl-2-fluoro-5-methylpyridine-3-carboxamides

This protocol describes a general method for the amide coupling of this compound with a variety of aniline derivatives to generate a library of potential kinase inhibitors.

Materials:

-

This compound

-

Substituted anilines

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-